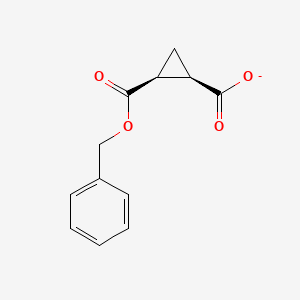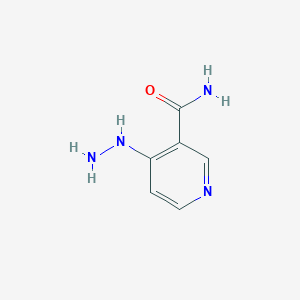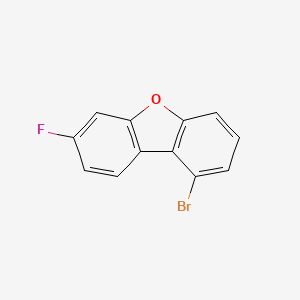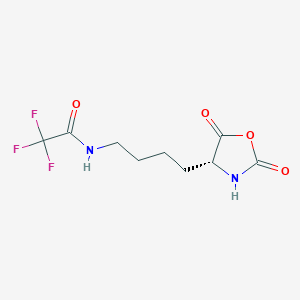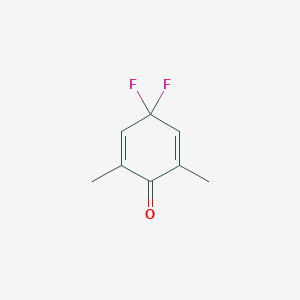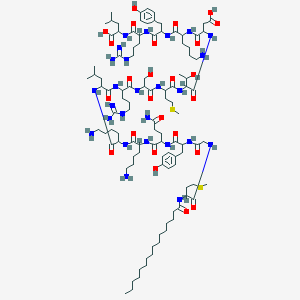![molecular formula C13H22MgNO10+ B15198848 magnesium;3-carboxy-3-hydroxypentanedioate;[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium](/img/structure/B15198848.png)
magnesium;3-carboxy-3-hydroxypentanedioate;[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;3-carboxy-3-hydroxypentanedioate;[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium is a complex compound that plays a significant role in various biological and chemical processes. It is a magnesium salt composed of magnesium and dibasic citrate ions in a 1:1 ratio . This compound is known for its applications in food, medicine, and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;3-carboxy-3-hydroxypentanedioate;[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium typically involves the reaction of magnesium oxide or magnesium hydroxide with citric acid. The reaction is carried out in an aqueous medium, and the resulting solution is then evaporated to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions where magnesium carbonate or magnesium hydroxide is reacted with citric acid under controlled conditions. The reaction mixture is then filtered, and the filtrate is concentrated to yield the final product .
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;3-carboxy-3-hydroxypentanedioate;[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different carboxylic acids, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
Magnesium;3-carboxy-3-hydroxypentanedioate;[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium has numerous applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound is studied for its role in metabolic pathways and its effects on cellular processes.
Industry: The compound is used in the production of food additives, cosmetics, and other industrial products.
Mecanismo De Acción
The mechanism of action of magnesium;3-carboxy-3-hydroxypentanedioate;[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium involves its interaction with various molecular targets and pathways. In biological systems, it acts as a cofactor for several enzymes and plays a crucial role in energy production and metabolic processes . The compound’s effects are mediated through its ability to bind to specific receptors and modulate their activity .
Comparación Con Compuestos Similares
Similar Compounds
Magnesium citrate: A similar compound that also contains magnesium and citrate ions but in a different ratio.
Magnesium hydrogen citrate: Another related compound with similar properties and applications.
Uniqueness
Magnesium;3-carboxy-3-hydroxypentanedioate;[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium is unique due to its specific molecular structure and the presence of the trimethylazanium group. This gives it distinct chemical and biological properties compared to other magnesium citrate derivatives .
Propiedades
Fórmula molecular |
C13H22MgNO10+ |
|---|---|
Peso molecular |
376.62 g/mol |
Nombre IUPAC |
magnesium;3-carboxy-3-hydroxypentanedioate;[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium |
InChI |
InChI=1S/C7H15NO3.C6H8O7.Mg/c1-8(2,3)5-6(9)4-7(10)11;7-3(8)1-6(13,5(11)12)2-4(9)10;/h6,9H,4-5H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;;+2/p-1/t6-;;/m0../s1 |
Clave InChI |
ZJHYPNORKBZNRY-ILKKLZGPSA-M |
SMILES isomérico |
C[N+](C)(C)C[C@H](CC(=O)O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.[Mg+2] |
SMILES canónico |
C[N+](C)(C)CC(CC(=O)O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


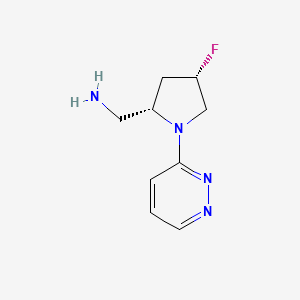

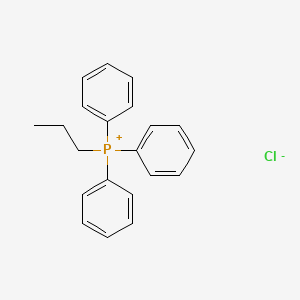
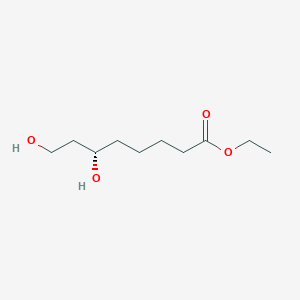
![1-(3,4-Difluoro-phenyl)-2-[1,2,4]triazol-1-yl-ethanone](/img/structure/B15198791.png)
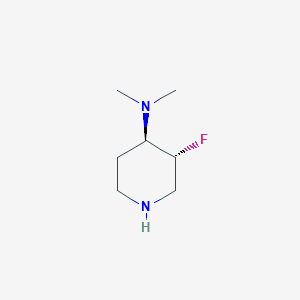

![cis-3-[2-(3-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B15198814.png)
